6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Structural Analysis
- Research has demonstrated efficient synthesis routes for pyrido[2,3-d]pyrimidine heterocycle derivatives, showcasing their structural diversity and potential for further functional exploration. Spectral techniques and computational analysis have been used to ascertain chemical structures and analyze electronic configurations, indicating these compounds' suitability for various synthetic and analytical applications (Ashraf et al., 2019).
Antibacterial and Antimicrobial Activities
- The antimicrobial evaluation of pyrimidine dione derivatives has highlighted their promising utility as antibacterials. Studies on 6-heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones have revealed moderate activity against common pathogens, supporting their potential in developing new antimicrobial agents (Vlasov et al., 2022).
Herbicidal Activities
- Synthesis and evaluation of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds have shown significant herbicidal activities, indicating their potential in agricultural applications. This research opens up new avenues for developing herbicides based on pyrimidine dione chemistry (Huazheng, 2013).
Catalysis and Synthetic Methodology
- Nano Fe2O3@SiO2–SO3H has been employed as an efficient catalyst for synthesizing indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives, demonstrating the pyrimidine diones' adaptability to catalyzed multi-component reactions. This research illustrates the compounds' versatility in facilitating complex synthetic pathways (Ghashang et al., 2017).
Antioxidant Properties
- The investigation into the effects of pyrimidine-2,4(1H,3H)-dione derivatives on free radical oxidation has highlighted their potential antioxidant properties. These studies suggest these compounds could enhance the body's adaptive capabilities and offer protective effects in extreme conditions, underlining their potential in medical and biochemical research (Meshcheryakova et al., 2022).
Mechanism of Action
Pyrimidines
are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of action
Some pyrimidines have been found to inhibit the dimerization of inducible nitric oxide synthase .
Biochemical pathways
The inhibition of inflammatory mediators by pyrimidines suggests that they may affect the pathways involving these mediators .
Result of action
Some pyrimidines have been found to exhibit potent anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and biomolecules, influencing their activity and function. For instance, it has been observed to inhibit the activity of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions suggest that this compound may have potential anti-inflammatory properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the nuclear factor κB pathway, which plays a crucial role in regulating immune response and inflammation . Additionally, this compound can alter the expression of specific genes involved in cellular metabolism, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit the activity of inducible nitric oxide synthase by binding to its active site, thereby reducing the production of nitric oxide . This inhibition can lead to a decrease in inflammation and oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained anti-inflammatory effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to inhibit the activity of certain enzymes involved in the synthesis of inflammatory mediators, thereby reducing their production . This interaction can lead to changes in metabolic pathways and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression. This localization is essential for its role in modulating cellular processes and achieving its biochemical effects.
Properties
IUPAC Name |
6-butan-2-yl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-5(2)6-4-7(11)10-8(12)9-6/h4-5H,3H2,1-2H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBWLOBRHGXXPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.